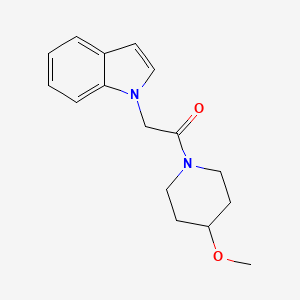
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone, also known as MEAI, is a chemical compound with potential applications in scientific research.
Mechanism of Action
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone acts as a partial agonist at the 5-HT2A receptor, meaning it can activate the receptor to some degree but not to the same extent as a full agonist. This partial agonism can result in a range of effects, including changes in mood, perception, and behavior. 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone may also have an impact on other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
Studies have shown that 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone can induce changes in brain activity and neurotransmitter levels. It has been shown to increase activity in the prefrontal cortex, which is involved in executive function and decision-making. 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone may also impact the amygdala, a brain region involved in emotional processing. Additionally, 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to increase levels of the neurotransmitter serotonin, which may contribute to its effects on mood and perception.
Advantages and Limitations for Lab Experiments
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several advantages for use in lab experiments, including its high affinity for the 5-HT2A receptor and its ability to induce changes in brain activity and neurotransmitter levels. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several potential future directions for research on 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone. These include further exploration of its effects on neurotransmitter systems beyond serotonin, as well as investigation of its potential therapeutic applications for neurological disorders. Additionally, research on the safety and toxicity of 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone is needed to fully understand its potential as a research tool.
Synthesis Methods
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone can be synthesized through a multi-step process involving the reaction of indole with piperidine, followed by the introduction of a methoxy group and an ethanone group. The final product is a white crystalline powder with a molecular weight of 292.4 g/mol.
Scientific Research Applications
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone has potential applications in scientific research, particularly in the study of neurotransmitters and their receptors. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone may also have potential as a tool for studying the role of the 5-HT2A receptor in various neurological disorders.
properties
IUPAC Name |
2-indol-1-yl-1-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-14-7-10-17(11-8-14)16(19)12-18-9-6-13-4-2-3-5-15(13)18/h2-6,9,14H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWKBDYKUARNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(4-methoxypiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2914685.png)
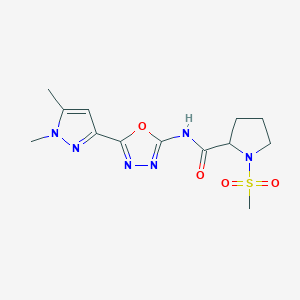
![N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2914687.png)
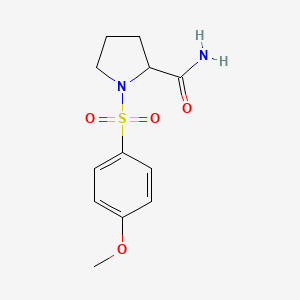
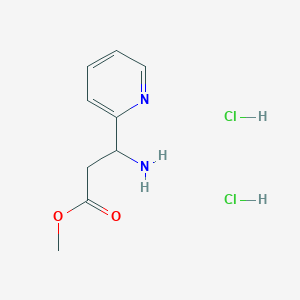


![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2914694.png)
![2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2914695.png)
![N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2914699.png)
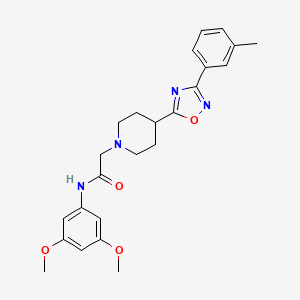
![3-(4-Bromopyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2914702.png)
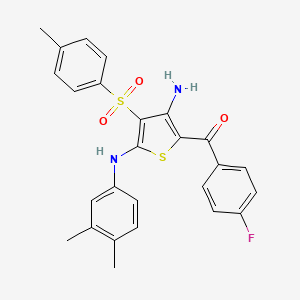
![4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2914705.png)